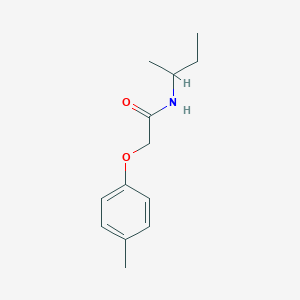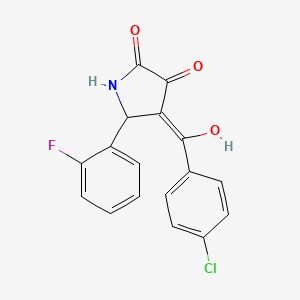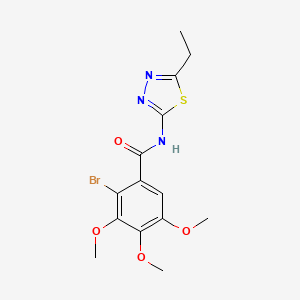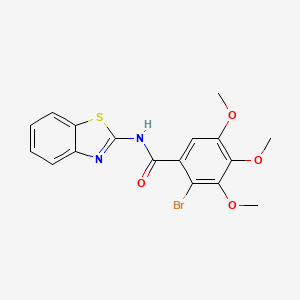![molecular formula C15H10Cl2F3NO2 B3473194 2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3473194.png)
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
描述
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of chlorophenoxy and trifluoromethylphenyl groups
准备方法
The synthesis of 2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-chlorophenol with 4-chloro-3-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the acetamide linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of ethers or other substituted derivatives.
科学研究应用
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenoxy and trifluoromethylphenyl groups allows the compound to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar compounds to 2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide include:
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]ethanamide: This compound has a similar structure but with an ethanamide linkage instead of an acetamide linkage.
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propionamide:
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]butyramide: The butyramide linkage in this compound provides further variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c16-9-2-1-3-11(6-9)23-8-14(22)21-10-4-5-13(17)12(7-10)15(18,19)20/h1-7H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIUMIFRUOUBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3473113.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3473117.png)

![methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3473139.png)
![N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]hexanamide](/img/structure/B3473151.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3473163.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3473172.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3473174.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3473182.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3473186.png)
![(6E)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3473192.png)

